molecular formula C7H2BrFIN B12822897 2-Bromo-3-fluoro-6-iodobenzonitrile

2-Bromo-3-fluoro-6-iodobenzonitrile

Cat. No.: B12822897
M. Wt: 325.90 g/mol
InChI Key: CYJJQSRWTHOKSH-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

The synthesis of 2-Bromo-3-fluoro-6-iodobenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of benzonitrile derivatives. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.

    Iodination: Introduction of an iodine atom, which can be achieved using iodine monochloride or other iodine sources.

These reactions are usually carried out under controlled conditions to ensure the selective introduction of halogen atoms at the desired positions on the benzene ring.

Chemical Reactions Analysis

2-Bromo-3-fluoro-6-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide.

Scientific Research Applications

2-Bromo-3-fluoro-6-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic transformations.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as a precursor in the synthesis of drugs or diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-iodobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, for example, the compound acts as an electrophile, reacting with nucleophilic partners to form new carbon-carbon bonds. The presence of multiple halogen atoms can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

2-Bromo-3-fluoro-6-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:

    3-Bromo-2-fluoro-6-iodobenzonitrile: Similar structure but different positions of halogen atoms.

    2-Fluoro-6-iodobenzonitrile: Lacks the bromine atom, which affects its reactivity and applications.

    3-Fluoro-2-iodobenzonitrile: Another isomer with different halogen positions.

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can lead to distinct chemical properties and reactivity compared to its isomers.

Properties

Molecular Formula

C7H2BrFIN

Molecular Weight

325.90 g/mol

IUPAC Name

2-bromo-3-fluoro-6-iodobenzonitrile

InChI

InChI=1S/C7H2BrFIN/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2H

InChI Key

CYJJQSRWTHOKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C#N)I

Origin of Product

United States

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